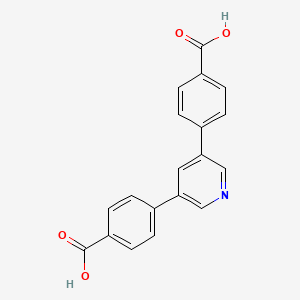
4,4’-(吡啶-3,5-二基)二苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Pyridine-3,5-diyl)dibenzoic acid is an organic compound with the molecular formula C19H13NO4 It is a derivative of benzoic acid and contains a pyridine ring substituted at the 3 and 5 positions with benzoic acid groups
科学研究应用
4,4’-(Pyridine-3,5-diyl)dibenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and separation.
Biology: Potential use in the design of biologically active molecules and drug delivery systems.
Medicine: Research into its use as a ligand in the development of new pharmaceuticals.
Industry: Applications in the development of advanced materials, such as polymers and nanomaterials.
作用机制
Target of Action
The primary targets of 4,4’-(Pyridine-3,5-diyl)dibenzoic acid are metal ions, specifically manganese(II), cobalt(II/III), nickel(II), and copper(II) . These metal ions play a crucial role in the formation of coordination polymers .
Mode of Action
4,4’-(Pyridine-3,5-diyl)dibenzoic acid acts as a linker in the assembly of coordination polymers . It interacts with its targets (metal ions) to form a variety of coordination polymers . The compound’s interaction with its targets results in changes in the structural multiplicity and topological types of the coordination polymers .
Biochemical Pathways
The affected pathways involve the formation of coordination polymers . The downstream effects include the creation of new structures with varying topological types .
Result of Action
The molecular and cellular effects of 4,4’-(Pyridine-3,5-diyl)dibenzoic acid’s action involve the formation of coordination polymers with diverse structures . These polymers have potential applications in various fields, including catalysis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4’-(Pyridine-3,5-diyl)dibenzoic acid. For instance, reaction parameters such as solvents, temperatures, and pH values can affect the crystallization of coordination polymers . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pyridine-3,5-diyl)dibenzoic acid typically involves the reaction of 3,5-dibromopyridine with benzoic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3,5-dibromopyridine reacts with boronic acid derivatives of benzoic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for 4,4’-(Pyridine-3,5-diyl)dibenzoic acid are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
化学反应分析
Types of Reactions
4,4’-(Pyridine-3,5-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
相似化合物的比较
Similar Compounds
- 4,4’-(Pyridine-2,5-diyl)dibenzoic acid
- 4,4’-(Pyridine-4,4’-diyl)dibenzoic acid
- 4,4’-(Pyridine-2,6-diyl)dibenzoic acid
Uniqueness
4,4’-(Pyridine-3,5-diyl)dibenzoic acid is unique due to the specific positioning of the carboxylic acid groups on the pyridine ring, which influences its coordination behavior and the properties of the resulting metal-organic frameworks. This specific arrangement allows for the formation of coordination polymers with distinct structural and functional characteristics compared to its isomers.
属性
IUPAC Name |
4-[5-(4-carboxyphenyl)pyridin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-18(22)14-5-1-12(2-6-14)16-9-17(11-20-10-16)13-3-7-15(8-4-13)19(23)24/h1-11H,(H,21,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHCDCCKLFXYIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)C3=CC=C(C=C3)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structural significance of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid in forming coordination polymers?
A1: 4,4'-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba) functions as an adaptable linker in the construction of coordination polymers (CPs). [] Its structure, featuring two carboxylic acid groups and a central pyridine ring, enables it to coordinate with metal ions in various ways, leading to diverse network structures. The carboxylic acid groups can act as bridges between metal centers, while the pyridine nitrogen can further coordinate, resulting in the formation of 2D layers or 3D frameworks. The flexibility of the diphenylmethane backbone allows the molecule to adopt different conformations to accommodate the geometric requirements of different metal ions. [] This versatility makes H2pdba a valuable building block for designing novel CPs with tailored properties.
Q2: What types of coordination polymer structures have been achieved using H2pdba?
A2: H2pdba has been successfully employed in synthesizing a range of CPs with diverse dimensionalities and topologies. Researchers have reported 2D metal-organic layers and 3D metal-organic frameworks using H2pdba. For instance, a 3D MOF with a tfk topology was obtained by reacting H2pdba with copper(II) ions in the presence of 2,2′-bipyridine. [] Furthermore, using different metal ions and crystallization mediators, sql, hcb, 3,5L66, and SP 2-periodic net (6,3)Ia topologies have been achieved. [] The structural diversity highlights the adaptability of H2pdba as a linker and its potential in constructing CPs with specific applications in mind.
Q3: Has H2pdba been used to create porous coordination polymers?
A3: Yes, researchers have successfully synthesized porous coordination polymers, specifically metal-organic frameworks (MOFs), using H2pdba. [] One example is MCF-18(L3,Ni), a MOF constructed with H2pdba derivative, 2,6-di-p-carboxyphenyl-4,4′-bipyridine (H2L3), and nickel ions. This material exhibits remarkable framework flexibility, with the ability to drastically swell its volume (70–105%) and length (75–121%) upon inclusion of different guest molecules. [] This property makes MCF-18(L3,Ni) a promising material for applications like gas storage and separation.
Q4: Are there any examples of H2pdba-based coordination polymers demonstrating catalytic activity?
A4: Yes, H2pdba-based CPs have shown promise in catalysis. For example, a 3D MOF synthesized using H2pdba and copper(II) ions, in the presence of 2,2′-bipyridine, exhibited excellent catalytic activity in the Knoevenagel condensation reaction. [] This reaction, which involves the condensation of an aldehyde with a compound containing an active methylene group, is important for synthesizing various fine chemicals and pharmaceuticals. The catalyst demonstrated high product yields (up to 99%), good recyclability, and broad substrate scope. [] These findings highlight the potential of H2pdba-based CPs as heterogeneous catalysts for organic transformations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

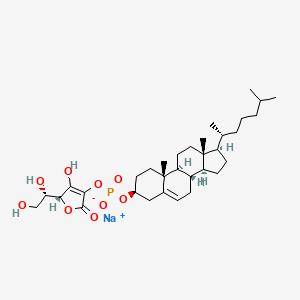
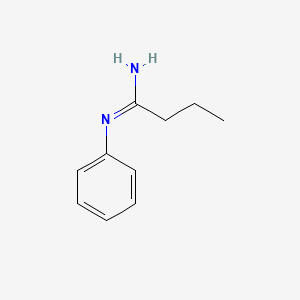

![3,6,8,10-Tetraoxatetracyclo[7.1.0.02,4.05,7]decane](/img/structure/B573624.png)
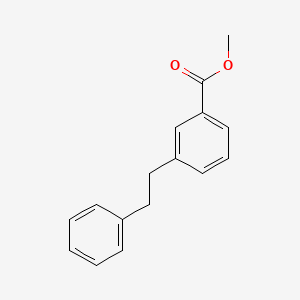
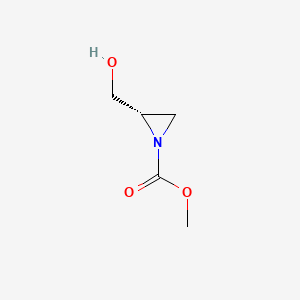
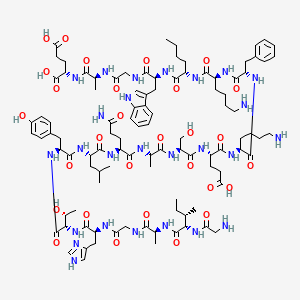
![2H-Isoxazolo[4,5-g]indazole](/img/structure/B573638.png)
